molecular formula C19H18ClN3O6S B565895 2-羟基-3-氧代-利伐罗班 CAS No. 1160169-99-2

2-羟基-3-氧代-利伐罗班

货号 B565895
CAS 编号: 1160169-99-2
分子量: 451.878
InChI 键: QKCBGSBQSJXLBO-FVRDMJKUSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Hydroxy-3-oxo-Rivaroxaban is a metabolite of Rivaroxaban . Rivaroxaban is an antithrombotic agent and a highly potent and selective, direct FXa inhibitor .


Synthesis Analysis

The synthesis of Rivaroxaban has been reported in several studies . The process involves the reaction of certain compounds in the presence of a base and a solvent to form Rivaroxaban . An efficient and high yielding process for the production of impurity-free Rivaroxaban using an alternate synthon has also been reported .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Rivaroxaban have been described in several studies . These reactions involve the condensation of certain compounds in the presence of a base and a solvent .

科学研究应用

代谢和药代动力学

利伐罗班是一种口服直接 Xa 因子抑制剂,通过多种途径代谢,包括吗啉酮部分的羟基化和氧化。这些过程导致形成几种代谢物,包括 2-羟基-3-氧代-利伐罗班。已对大鼠、狗和人类的肝微粒体和肝细胞中的利伐罗班代谢进行了广泛研究,结果显示代谢途径没有显着的物种差异。吗啉酮部分的氧化降解是主要的代谢途径,同时吗啉酮环中的中心酰胺键和内酰胺键水解。这些发现为该药物的生物转化提供了至关重要的见解,并支持其在不同物种中的安全性和有效性(Lang, Freudenberger, & Weinz, 2009)。此外,对大鼠、狗和人类中利伐罗班的代谢和排泄的研究强调了利伐罗班及其代谢物的快速排泄,尿液和粪便/胆汁途径在消除过程中起着重要作用(Weinz, Schwarz, Kubitza, Mueck, & Lang, 2009)

分析定量

针对原料和片剂剂型中利伐罗班进行分光光度法定量方法的开发强调了对这种抗凝剂进行准确测量技术的重要性。这些方法促进了对利伐罗班在药物制剂中存在和浓度的可靠评估,确保了剂量的准确性和治疗效果(Seshamamba & Sekaran, 2017)

作用机制

Target of Action

2-Hydroxy-3-oxo-Rivaroxaban is a metabolite of Rivaroxaban , which is a direct Factor Xa inhibitor . Factor Xa plays a central role in the cascade of blood coagulation . It is involved in both the intrinsic and extrinsic pathways of blood coagulation .

Mode of Action

Rivaroxaban, and by extension 2-Hydroxy-3-oxo-Rivaroxaban, competitively inhibits free and clot-bound Factor Xa . Factor Xa is needed to activate prothrombin (factor II) to thrombin (factor IIa), which is a serine protease required to activate fibrinogen to fibrin, completing the clotting process .

Biochemical Pathways

The inhibition of Factor Xa by Rivaroxaban disrupts the coagulation cascade, preventing the formation of thrombin and the development of thrombi . This affects both the intrinsic and extrinsic pathways of blood coagulation .

Pharmacokinetics

Rivaroxaban is absorbed rapidly, with maximum plasma concentrations being reached 2–4 hours after tablet intake . Its oral bioavailability is high (80–100%) for the 10 mg tablet irrespective of food intake and for the 15 mg and 20 mg tablets when taken with food . The elimination of Rivaroxaban from plasma occurs with a terminal half-life of 5–9 hours in healthy young subjects and 11–13 hours in elderly subjects . Estimated glomerular filtration rate (eGFR) was identified as a major covariate for apparent clearance .

Result of Action

The result of Rivaroxaban’s action is a pharmacodynamic effect that is closely correlated with its plasma concentration . The inhibition of Factor Xa activity can be described by an Emax model, and prothrombin time prolongation by a linear model . This leads to a reduction in clot formation and a lower risk of thromboembolic events .

Action Environment

The action of Rivaroxaban can be influenced by several environmental factors. For instance, food intake can increase the bioavailability of the 15 mg and 20 mg tablets .

安全和危害

According to the safety data sheet, Rivaroxaban is harmful if swallowed and may cause skin irritation, serious eye irritation, and respiratory irritation .

未来方向

The future prospects of Rivaroxaban, the parent compound of 2-Hydroxy-3-oxo-Rivaroxaban, include its use across several thromboembolic indications . The development of new synthesis methods could also lead to improved production of Rivaroxaban .

属性

IUPAC Name

5-chloro-N-[[(5S)-3-[4-(2-hydroxy-3-oxomorpholin-4-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O6S/c20-15-6-5-14(30-15)16(24)21-9-13-10-23(19(27)29-13)12-3-1-11(2-4-12)22-7-8-28-18(26)17(22)25/h1-6,13,18,26H,7-10H2,(H,21,24)/t13-,18?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKCBGSBQSJXLBO-FVRDMJKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(C(=O)N1C2=CC=C(C=C2)N3CC(OC3=O)CNC(=O)C4=CC=C(S4)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC(C(=O)N1C2=CC=C(C=C2)N3C[C@@H](OC3=O)CNC(=O)C4=CC=C(S4)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1160169-99-2
Record name 2-Hydroxy-3-oxo-rivaroxaban
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1160169992
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-HYDROXY-3-OXO-RIVAROXABAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S4QDF89KR6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。